molecular formula C13H27N B13276094 N-(3-methylpentan-2-yl)cycloheptanamine

N-(3-methylpentan-2-yl)cycloheptanamine

Cat. No.: B13276094
M. Wt: 197.36 g/mol
InChI Key: NAXSPOFMBQJUSC-UHFFFAOYSA-N
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Description

N-(3-methylpentan-2-yl)cycloheptanamine is an organic compound with the molecular formula C13H27N It is a cycloheptane derivative with an amine group attached to a 3-methylpentan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylpentan-2-yl)cycloheptanamine typically involves the reaction of cycloheptanone with 3-methylpentan-2-amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include a solvent like methanol or ethanol and a catalyst such as acetic acid to facilitate the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylpentan-2-yl)cycloheptanamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

N-(3-methylpentan-2-yl)cycloheptanamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-methylpentan-2-yl)cycloheptanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cycloheptanamine: A simpler analog without the 3-methylpentan-2-yl substituent.

    N-(2-methylpentan-2-yl)cycloheptanamine: A structural isomer with a different alkyl substituent.

    N-(3-methylpentan-2-yl)cyclohexanamine: A similar compound with a cyclohexane ring instead of a cycloheptane ring.

Uniqueness

N-(3-methylpentan-2-yl)cycloheptanamine is unique due to its specific combination of a cycloheptane ring and a 3-methylpentan-2-yl substituent. This unique structure imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C13H27N

Molecular Weight

197.36 g/mol

IUPAC Name

N-(3-methylpentan-2-yl)cycloheptanamine

InChI

InChI=1S/C13H27N/c1-4-11(2)12(3)14-13-9-7-5-6-8-10-13/h11-14H,4-10H2,1-3H3

InChI Key

NAXSPOFMBQJUSC-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)NC1CCCCCC1

Origin of Product

United States

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